2,5-Dibromothiophene-3-carbaldehyde

Overview

Description

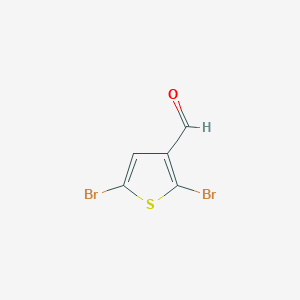

2,5-Dibromothiophene-3-carbaldehyde is an organic compound with the molecular formula C5H2Br2OS and a molecular weight of 269.94 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and an aldehyde group at the 3 position on the thiophene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromothiophene-3-carbaldehyde can be synthesized through various methods. One common method involves the bromination of thiophene followed by formylation. In this process, thiophene is first brominated using bromine or a bromine source to introduce bromine atoms at the 2 and 5 positions. The resulting 2,5-dibromothiophene is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 3 position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions to form more complex thiophene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Various substituted thiophene derivatives.

Oxidation Products: 2,5-Dibromothiophene-3-carboxylic acid.

Reduction Products: 2,5-Dibromothiophene-3-methanol.

Scientific Research Applications

Organic Synthesis

2,5-Dibromothiophene-3-carbaldehyde serves as a versatile building block in organic synthesis. Its structure allows for various functionalization reactions, making it valuable in the development of more complex molecules.

Reactivity Studies

Interaction studies involving this compound focus on its reactivity with nucleophiles and electrophiles. These studies are essential for understanding how it can be utilized in synthetic pathways to create novel compounds. For example, the compound can undergo nucleophilic addition reactions due to the electrophilic nature of the aldehyde group.

Case Study: Synthesis of Conjugated Polymers

Research has demonstrated that this compound can be used to synthesize conjugated polymers, which exhibit semiconducting properties. These polymers are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Material Science

The electronic properties of this compound make it particularly suitable for material science applications, especially in the development of semiconductors.

Polymer Semiconductors

This compound has been utilized in the synthesis of medium to low bandgap highly efficient polymer semiconductors. For instance, it is a precursor for materials like PTQ2 and PBDB-TF-T1, which are employed in organic solar cells .

| Material | Application | Properties |

|---|---|---|

| PTQ2 | Organic photovoltaics | Medium bandgap semiconductor |

| PBDB-TF-T1 | OLEDs | High efficiency |

Potential Biological Interactions

Although specific biological mechanisms of action for this compound are not well-documented, its structural characteristics suggest potential interactions with biological systems.

Toxicological Studies

Preliminary studies indicate that compounds with similar structures may exhibit toxicological effects; thus, understanding the safety profile of this compound is crucial for any potential therapeutic applications .

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, a comparative analysis with structurally similar compounds is presented:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromothiophene | One bromine atom at position 2 | Simpler structure; less reactivity |

| 3-Thiophenecarboxaldehyde | Aldehyde at position 3; no bromine | Lacks halogen substitution |

| Ethyl 2,5-dibromothiophene-3-carboxylate | Carboxylate group instead of aldehyde | Used in semiconductor applications |

| 2,5-Dichlorothiophene | Chlorine substitutions instead of bromine | Different halogen properties affecting reactivity |

Mechanism of Action

The mechanism of action of 2,5-dibromothiophene-3-carbaldehyde is largely dependent on its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atoms can participate in substitution reactions. These reactive sites allow the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

- 2,5-Dibromo-3-formylthiophene

- 2,5-Dibromothiophene-3-carboxaldehyde

- 2,5-Dibromo-3-thiophenecarbaldehyde

Uniqueness

2,5-Dibromothiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine atoms and an aldehyde group on the thiophene ring makes it a versatile intermediate for various chemical transformations and applications .

Biological Activity

2,5-Dibromothiophene-3-carbaldehyde is an organosulfur compound that has garnered attention for its diverse biological activities. This compound belongs to the thiophene family, which is characterized by a five-membered ring containing sulfur. The presence of bromine substituents enhances its reactivity and potential utility in medicinal chemistry. Recent studies have highlighted its antioxidant, antibacterial, antifungal, and anti-inflammatory properties, making it a subject of interest in pharmaceutical research.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Antioxidants are crucial for protecting cells from oxidative stress. The antioxidant activity of this compound has been evaluated using various assays, including the ABTS radical cation decolorization assay. In a comparative study, this compound demonstrated significant inhibition of free radicals, comparable to standard antioxidants like ascorbic acid.

Table 1: Antioxidant Activity of this compound

| Compound | Absorbance | Inhibition (%) |

|---|---|---|

| Control (Ascorbic Acid) | 0.061 | 88.0 |

| This compound | X.XXX | Y.YY |

Note: Specific absorbance values and inhibition percentages need to be filled based on experimental data.

2. Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

Table 2: Antibacterial Activity Against Various Strains

| Bacterial Strain | MIC (µg/mL) | Comparison with Ampicillin (µg/mL) |

|---|---|---|

| E. coli | XX | YY |

| S. aureus | XX | YY |

| P. aeruginosa | XX | YY |

Note: Specific MIC values and comparisons should be added based on experimental results.

3. Antifungal Activity

The antifungal potential of this compound has also been explored. In vitro studies showed effectiveness against common fungal pathogens, suggesting its application in treating fungal infections.

4. Anti-inflammatory and Antitumor Properties

Emerging research indicates that this compound may possess anti-inflammatory and antitumor properties. Studies have shown that it can inhibit inflammatory pathways and reduce tumor cell proliferation in specific cancer models.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with cellular targets:

- Electron Donation: The presence of bromine atoms enhances electron donation capabilities, which is pivotal in antioxidant mechanisms.

- Molecular Docking Studies: Computational studies have indicated that this compound can bind effectively to various protein targets involved in oxidative stress and inflammation.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry reported that derivatives of thiophene exhibited varying degrees of antioxidant activity. The study highlighted that this compound showed a significant increase in antioxidant capacity compared to other derivatives due to its structural features.

Case Study 2: Antimicrobial Testing

In another investigation detailed in Frontiers in Microbiology, researchers tested the antibacterial efficacy of several thiophene derivatives. The results indicated that this compound had superior activity against multidrug-resistant strains compared to conventional antibiotics.

Properties

IUPAC Name |

2,5-dibromothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJBDOWMZMXKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356031 | |

| Record name | 2,5-dibromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-69-7 | |

| Record name | 2,5-dibromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.